1-(3-Chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea
Description
1-(3-Chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea is a substituted urea derivative characterized by a halogenated aromatic ring (3-chloro-4-methylphenyl) and a hydroxylated aliphatic chain (5-hydroxypentan-2-yl). Urea derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antiproliferative properties . The hydroxyl group in the pentan-2-yl chain may enhance solubility and influence binding interactions, distinguishing it from non-hydroxylated analogs.
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea |
InChI |
InChI=1S/C13H19ClN2O2/c1-9-5-6-11(8-12(9)14)16-13(18)15-10(2)4-3-7-17/h5-6,8,10,17H,3-4,7H2,1-2H3,(H2,15,16,18) |
InChI Key |
XKVFULDHZZNCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)CCCO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1-(3-Chloro-4-methylphenyl)-3-(5-hydroxypentan-2-yl)urea, with data extracted from the evidence:
Key Observations:
Impact of Hydroxyl Groups: The hydroxylated analogs (e.g., 4-hydroxy-2-methylbutan-2-yl in ) lack explicit activity data but are hypothesized to exhibit improved solubility compared to non-polar substituents like 4-phenylbutan-2-yl .
Antibacterial Activity : The 4-phenylbutan-2-yl derivative (compound 26 in ) demonstrates activity against Gram-positive bacteria (S. aureus) and Gram-negative K. pneumoniae, likely due to enhanced lipophilicity from the phenyl group .
Aromatic vs. For example, fluorinated analogs are common in antiproliferative agents .
Synthetic Yields : Compounds with aliphatic chains (e.g., 5-hydroxypentan-2-yl) may require optimized synthetic routes, as yields for similar analogs range from 80% to 96% .
Research Findings and Trends
- Antimicrobial Potency: The 4-phenylbutan-2-yl analog () shows broader-spectrum antibacterial activity than non-phenylated derivatives, suggesting that aromaticity enhances membrane penetration or target binding .
- Hydroxyl Group Trade-offs : While hydroxylation improves solubility, it may reduce cell permeability in hydrophobic environments (e.g., bacterial membranes) .
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